

A Comparative Spectroscopic Guide to BOP-activated Esters for Peptide Synthesis

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Compound of Interest

Compound Name: BOP sodium

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For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and the minimization of side reactions. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) has historically been a widely used reagent for activating carboxylic acids to facilitate amide bond formation. This guide provides a comparative spectroscopic analysis of BOP-activated esters, offering insights into their characterization and performance relative to other common activating agents.

Introduction to BOP and Amide Bond Formation

BOP is a phosphonium salt-based coupling reagent that efficiently promotes the formation of an active ester from a carboxylic acid, typically an N-protected amino acid.[1][2] This active ester, a benzotriazol-1-yl ester (OBt-ester), is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide chain, resulting in the formation of a new peptide bond.[3] The primary advantage of BOP lies in its high coupling efficiency and the suppression of certain side reactions.[4] However, a significant drawback is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which has led to the development of safer alternatives like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[2][5]

The general mechanism of activation and coupling is a two-step process. First, the carboxylic acid is activated by BOP in the presence of a base to form the reactive OBt-ester.

Subsequently, the amine component attacks the carbonyl carbon of the active ester to form the desired amide and release 1-hydroxybenzotriazole (HOBt).

Spectroscopic Characterization of Activated Esters

The formation of the active ester intermediate can be monitored and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. These methods allow for the real-time tracking of the reaction progress and provide structural information about the intermediates and products.

NMR Spectroscopy

Both ^1H and ^{13}C NMR spectroscopy are powerful tools for identifying the formation of the activated ester. The chemical environment of the protons and carbons in the amino acid and the activating agent changes upon esterification, leading to characteristic shifts in the NMR spectrum.

While specific high-resolution NMR data for BOP-activated esters is not abundant in publicly available literature, data from its close analog, PyBOP, provides valuable insights. The activation of an Fmoc-protected amino acid with PyBOP results in noticeable downfield shifts of the benzotriazole protons and changes in the chemical shifts of the amino acid's α -proton and carbonyl carbon.^{[6][7]}

Table 1: Comparative ^1H NMR Chemical Shifts (δ , ppm) for Activated Amino Acids

Compound/Intermediate	α -Proton (H_α)	Benzotriazole Protons	Reference
Fmoc-Amino Acid (Free Acid)	~4.1 - 4.5	-	General Range
PyBOP-activated Fmoc-Amino Acid	~4.3 - 4.7 (slight downfield shift)	~7.7 - 8.6 (downfield shift)	^[6]
HOBt/DIC-activated Fmoc-Amino Acid	~5.25 (significant downfield shift)	~8.2 - 8.4 (downfield shift)	^[6]

Table 2: Comparative ^{13}C NMR Chemical Shifts (δ , ppm) for Activated Esters

Carbon	Free Carboxylic Acid	Activated Ester (General)	Reference
Carbonyl Carbon (C=O)	~170 - 176	~165 - 175	[8][9]

Note: The exact chemical shifts can vary depending on the specific amino acid, solvent, and concentration.

The formation of the active ester can be monitored by the appearance of new signals corresponding to the ester and the disappearance of the signals for the starting carboxylic acid.

FTIR Spectroscopy

FTIR spectroscopy is particularly useful for monitoring the carbonyl (C=O) stretching frequency. The conversion of a carboxylic acid to an active ester leads to a characteristic shift in the C=O absorption band to a higher wavenumber.

**Table 3: Comparative FTIR Carbonyl Stretching Frequencies (ν , cm^{-1}) **

Functional Group	Typical C=O Stretching Frequency (cm^{-1})	Reference
Carboxylic Acid (Dimer)	1700 - 1725	[10]
Aliphatic Ester	1735 - 1750	[4]
Activated Ester (e.g., OBt-ester)	~1740 - 1760	[11][12]
Amide (Amide I band)	1630 - 1680	[3]

The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm^{-1}) and the appearance of a sharp C=O stretch at a higher frequency are clear indicators of active ester formation.[10] The subsequent formation of the amide bond is indicated by the appearance of the characteristic Amide I band.[3]

Comparison with Alternative Coupling Reagents

Several alternatives to BOP have been developed to circumvent the issue of HMPA formation and to improve coupling efficiency in challenging cases. These include other phosphonium salts like PyBOP and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

While all these reagents generate active esters, the spectroscopic signatures of these esters are expected to be broadly similar, with minor shifts in NMR and IR data due to the different counter-ions and leaving groups. The primary differences lie in their reactivity, side-product profiles, and stability. For instance, HBTU and other uronium salts can lead to guanidinylation of the free N-terminal amine as a side reaction, a complication not observed with phosphonium reagents like BOP and PyBOP.[2]

Experimental Protocols

General Protocol for in-situ NMR Monitoring of Active Ester Formation

- Dissolve the N-protected amino acid (1 equivalent) in a deuterated solvent (e.g., DMF-d₇) in an NMR tube.
- Acquire a baseline ¹H NMR spectrum.
- Add the coupling reagent (e.g., BOP, 1 equivalent) and a non-nucleophilic base (e.g., DIEA, 2 equivalents).
- Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
- Monitor the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the activated ester.

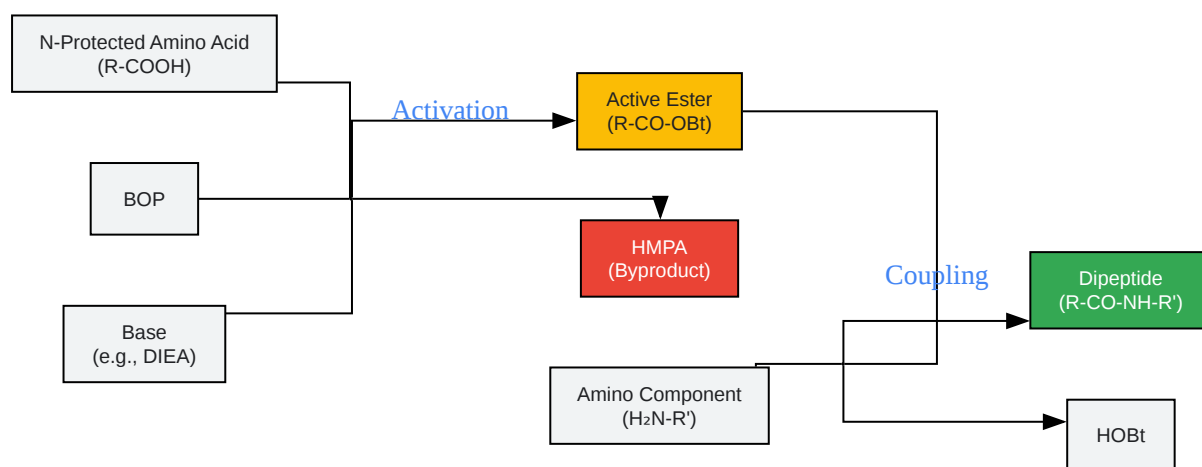
General Protocol for in-situ FTIR Monitoring of Peptide Coupling

- Set up a reaction vessel equipped with an in-situ FTIR probe.

- Dissolve the N-protected amino acid and the amine component in a suitable solvent (e.g., DMF).
- Record a background spectrum of the solution.
- Add the coupling reagent (e.g., BOP) and base.
- Continuously record FTIR spectra and monitor the changes in the carbonyl region, observing the disappearance of the carboxylic acid C=O stretch and the appearance of the active ester C=O stretch, followed by the appearance of the amide C=O stretch.[13][14][15]

Visualizing the Process

BOP Activation and Peptide Coupling Pathway



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Caption: Mechanism of BOP-mediated peptide bond formation.

Spectroscopic Monitoring Workflow



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Caption: Workflow for spectroscopic analysis of peptide coupling.

Conclusion

Spectroscopic analysis provides an invaluable, non-invasive means to monitor the formation of BOP-activated esters and the subsequent peptide coupling reaction in real-time. While direct, quantitative spectroscopic data for BOP-activated esters is not as prevalent as for its safer analogue, PyBOP, the principles of NMR and FTIR characterization remain the same. By observing the characteristic shifts in NMR signals and FTIR absorption bands, researchers can

gain a deeper understanding of the reaction kinetics and mechanism, enabling the optimization of peptide synthesis protocols. The data presented in this guide, including comparative tables and experimental outlines, serves as a foundational resource for scientists and professionals in the field of drug development and peptide chemistry.

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